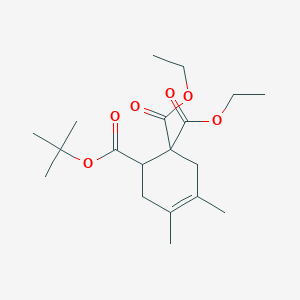
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate is a complex organic compound with the molecular formula C19H30O6 . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with tert-butyl, diethyl, and dimethyl groups, along with three carboxylate groups. It is primarily used in various chemical research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate involves multiple steps, typically starting with the preparation of the cyclohexene ring followed by the introduction of the tert-butyl, diethyl, and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate stands out due to its unique combination of substituents and functional groups. Similar compounds include:
- 2-tert-butyl 1,1-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]cyclohexane-1,1,2-tricarboxylate These compounds share structural similarities but differ in specific substituents, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDJJGEVIECOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
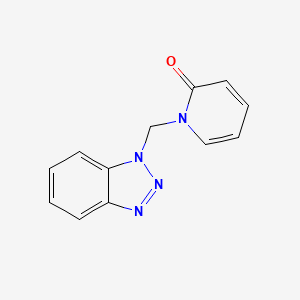
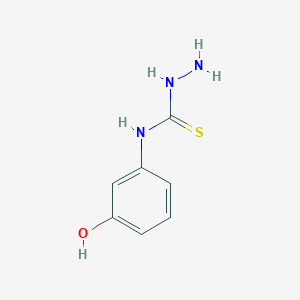
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide](/img/structure/B2911260.png)
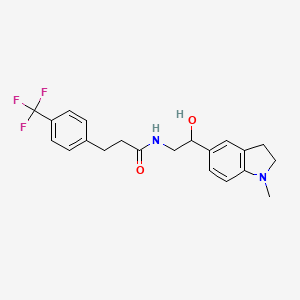
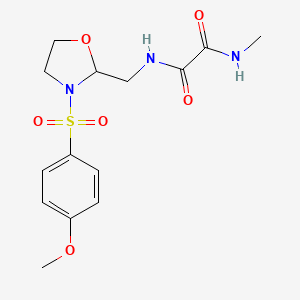



![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2911272.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)
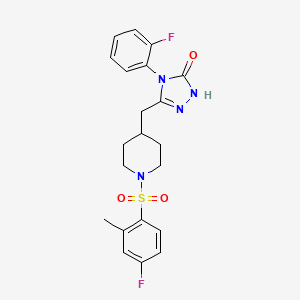
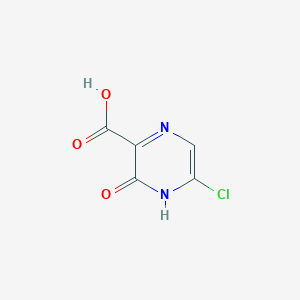
![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
